molecular formula C9H14N4O B6712198 N-(1,5-dimethyl-1,2,4-triazol-3-yl)-3-methylbut-2-enamide

N-(1,5-dimethyl-1,2,4-triazol-3-yl)-3-methylbut-2-enamide

Cat. No.: B6712198
M. Wt: 194.23 g/mol
InChI Key: YAEUSGQLFCQKLA-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-1,2,4-triazol-3-yl)-3-methylbut-2-enamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring substituted with dimethyl groups and an enamide moiety.

Properties

IUPAC Name

N-(1,5-dimethyl-1,2,4-triazol-3-yl)-3-methylbut-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-6(2)5-8(14)11-9-10-7(3)13(4)12-9/h5H,1-4H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEUSGQLFCQKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C)NC(=O)C=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-1,2,4-triazol-3-yl)-3-methylbut-2-enamide typically involves the reaction of 1,5-dimethyl-1,2,4-triazole with an appropriate acylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the triazole, followed by the addition of the acylating agent under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction parameters such as temperature, pressure, and solvent choice are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-1,2,4-triazol-3-yl)-3-methylbut-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols or amines.

Scientific Research Applications

N-(1,5-dimethyl-1,2,4-triazol-3-yl)-3-methylbut-2-enamide has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-1,2,4-triazol-3-yl)-3-methylbut-2-enamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A parent compound with a similar triazole ring structure.

    1,5-Dimethyl-1,2,4-triazole: A closely related compound with dimethyl substitutions on the triazole ring.

    3-Methylbut-2-enamide: A compound with a similar enamide moiety.

Uniqueness

N-(1,5-dimethyl-1,2,4-triazol-3-yl)-3-methylbut-2-enamide is unique due to the combination of the triazole ring and the enamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

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